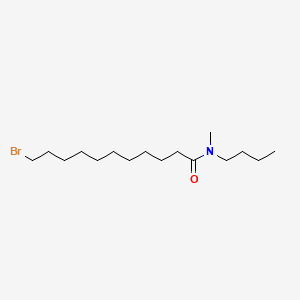
11-Bromo-N-butyl-N-methylundecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Inhibition of 17β-Hydroxysteroid Dehydrogenase
Pelletier, Labrie, and Poirier (1994) synthesized a derivative of estradiol, including 11-Bromo-N-butyl-N-methylundecanamide, which showed a complete inhibition of 17β-hydroxysteroid dehydrogenase (17β-HSD) at 100 µM concentration. This enzyme is responsible for the interconversion of estrone and estradiol, and its inhibition is significant for hormonal regulation (Pelletier, Labrie, & Poirier, 1994).
2. Impact on Estrogen-Sensitive Cancer Cells
In the same study, the compound showed minimal estrogenic activity and a significant antiestrogenic activity in estrogen-sensitive ZR-75-1 human breast cancer cells. This finding is critical for understanding the potential therapeutic applications of this compound in breast cancer treatment (Pelletier et al., 1994).
3. Surface Packing Studies
Fang, Giancarlo, and Flynn (1998) used Scanning Tunneling Microscopy (STM) to study the packing of related molecules like 11-bromoundecanoic acid on graphite. This research is relevant for understanding the surface behavior of similar compounds and their potential applications in material sciences (Fang, Giancarlo, & Flynn, 1998).
4. Synthesis of Cyclic Oligo(undecanamide)s
Peng and Hodge (1998) prepared cyclic oligo(undecanamide)s, including nylon 11 s, from 11-aminoundecanoic acid. These cyclics, free of linear oligomers, were analyzed for their potential applications in polymer science (Peng & Hodge, 1998).
Propiedades
IUPAC Name |
11-bromo-N-butyl-N-methylundecanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32BrNO/c1-3-4-15-18(2)16(19)13-11-9-7-5-6-8-10-12-14-17/h3-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRFPEJFTRMIWQF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C(=O)CCCCCCCCCCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32BrNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40701145 |
Source


|
| Record name | 11-Bromo-N-butyl-N-methylundecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155142-81-7 |
Source


|
| Record name | 11-Bromo-N-butyl-N-methylundecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40701145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
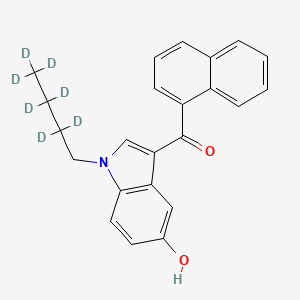
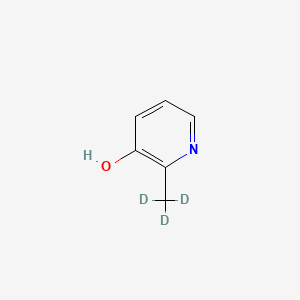


![[(2R,4R,6R,10S,12R,13R)-13-acetyloxy-4,15-dimethyl-12-(2-methyloxiran-2-yl)-8-oxo-3,7,17-trioxatetracyclo[12.2.1.16,9.02,4]octadeca-1(16),9(18),14-trien-10-yl] acetate](/img/structure/B589711.png)

![2,3,4,5,6-pentadeuterio-N-[1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl]benzamide;hydrochloride](/img/structure/B589716.png)
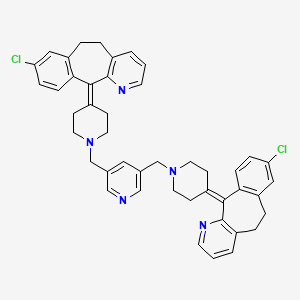

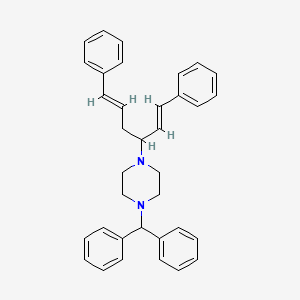
![13-Chloro-2-[1-[[5-[[4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-2,2,6,6-tetradeuteriopiperidin-1-yl]methyl]pyridin-3-yl]methyl]-2,2,6,6-tetradeuteriopiperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene](/img/structure/B589722.png)
